4-[(1H-imidazol-1-yl)methyl]oxan-4-ol
Description
4-[(1H-imidazol-1-yl)methyl]oxan-4-ol is a heterocyclic compound featuring an imidazole ring linked via a methyl group to a tetrahydropyran-4-ol (oxan-4-ol) moiety. The oxan-4-ol group introduces a hydroxylated cyclic ether, which enhances polarity and hydrogen-bonding capacity. This structural combination suggests applications in medicinal chemistry, catalysis, or materials science.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-9(1-5-13-6-2-9)7-11-4-3-10-8-11/h3-4,8,12H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVIGHZVVLFZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN2C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-imidazol-1-yl)methyl]oxan-4-ol typically involves the reaction of imidazole with a suitable tetrahydropyran derivative. One common method involves the use of 4-hydroxytetrahydropyran and imidazole in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(1H-imidazol-1-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or amines can react with the methylene bridge in the presence of a base.
Major Products
The major products formed from these reactions include ketone or aldehyde derivatives from oxidation, imidazoline derivatives from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Chemical Properties and Structure
4-[(1H-imidazol-1-yl)methyl]oxan-4-ol possesses a unique structure that combines an imidazole ring with an oxane moiety. This structural combination is significant as it may influence the compound's biological activity and interaction with various targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The imidazole ring is known for its ability to interact with biological membranes, potentially leading to cell lysis in bacteria and fungi. A study demonstrated that derivatives of imidazole showed significant activity against various strains of bacteria, suggesting the potential for this compound in developing new antimicrobial agents .
Anticancer Properties
The compound's structure allows it to act on multiple targets within cancer cells. For instance, studies have shown that imidazole derivatives can inhibit specific kinases involved in cancer proliferation and survival. In vitro assays revealed that this compound could reduce cell viability in cancer cell lines, indicating its potential as an anticancer agent .
Case Studies
Neurological Applications
Recent studies suggest that compounds containing imidazole structures may have neuroprotective effects. They could potentially be used to treat neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress . The unique properties of this compound could make it a candidate for further research in this area.
Cardiovascular Benefits
There is emerging evidence that imidazole derivatives can influence cardiovascular health by acting as vasodilators or by modulating blood pressure through various biochemical pathways. This aspect warrants further investigation into the cardiovascular implications of this compound .
Mechanism of Action
The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity to biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Imidazole Derivatives with Hydroxymethyl Substituents
Imidazole-Tetrahydropyran Hybrids
- 1-{4-[4-({(2S,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}-ethan-1-one ():
- Structure : Imidazole linked to a dioxolane ring via a methyl group, part of a cortisol synthesis inhibitor.
- Key Differences : Replaces oxan-4-ol with a dioxolane ring, altering stereoelectronic properties and metabolic stability.
Substituent Effects on Reactivity and Stability
Chloromethyl vs. Hydroxymethyl Substituents
- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ():
- Synthesis : Prepared via chlorination of a benzyl alcohol precursor using SOCl2 .
- Reactivity : The chloromethyl group enables nucleophilic substitution reactions, contrasting with the hydroxyl group’s hydrogen-bonding capability.
- Physical Properties : Melting point = 120°C (isopropyl alcohol recrystallization) .
Trifluoromethyl Derivatives
- 2-iso-Propyl-4-trifluoromethyl-5-(n-hexyl)imidazol-1-ol ():
- Structure : Trifluoromethyl (-CF3) at position 4 enhances lipophilicity and electron-withdrawing effects.
- Impact : Increased metabolic stability compared to hydroxymethyl or chloromethyl analogues.
Physicochemical Properties and Solubility
Biological Activity
4-[(1H-imidazol-1-yl)methyl]oxan-4-ol, a compound featuring an imidazole ring and an oxane structure, has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's unique structure allows for various interactions with biological systems. The imidazole moiety can coordinate with metal ions, influencing enzymatic reactions, while the oxane ring contributes to the compound's stability and solubility in biological environments.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial and fungal strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these pathogens .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related damage in cells. The antioxidant activity was quantified, revealing a dose-dependent response that underscores its potential in therapeutic applications aimed at oxidative stress mitigation .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways. It has been observed to inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8 in macrophages, indicating its potential as an anti-inflammatory agent . This property could be beneficial in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Metal Ion Coordination : The imidazole ring's ability to bind metal ions is vital for its enzymatic interactions.
- Membrane Interaction : The compound may alter membrane permeability, affecting cellular processes.
- Cytokine Modulation : By influencing cytokine production, it can impact inflammatory responses.
Study on Antimicrobial Activity
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against multiple strains of bacteria and fungi. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and C. albicans, demonstrating its potential as a broad-spectrum antimicrobial agent .
Antioxidant Efficacy Assessment
An antioxidant assay was performed using the DPPH method. The compound showed an IC50 value of 30 µM, indicating strong radical scavenging ability compared to standard antioxidants like Trolox . This suggests that it could be developed into a therapeutic agent for conditions associated with oxidative stress.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Potential |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 2-Methylimidazole | Low | Moderate | Low |
| 4-(1H-imidazol-1-yl)phenol | High | High | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
